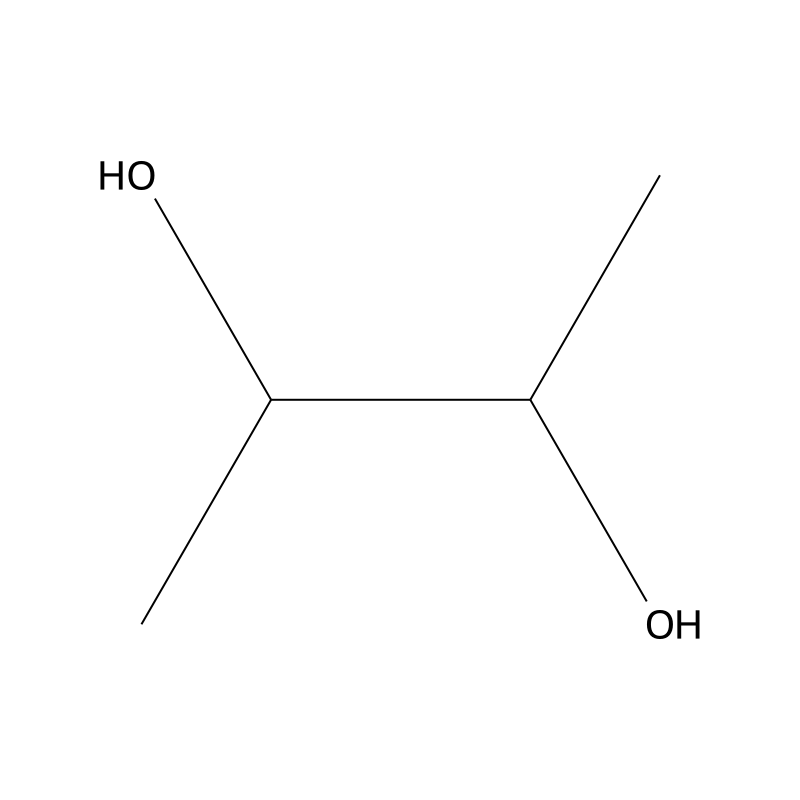Strontium bromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Thermochemical Energy Storage
Strontium bromide (SrBr2) is a promising material for thermochemical energy storage research due to its unique properties [].
- Reversible Reaction: SrBr2 reacts with water vapor in a reversible and exothermic reaction, releasing heat:
SrBr2 (s) + H2O (g) ⇌ SrBr2∙H2O (s) + ΔHThis reaction offers the potential to store thermal energy at temperatures ranging from 150°C to 300°C []. During the charging cycle, SrBr2 is dehydrated, absorbing heat from an external source. The discharging cycle involves the rehydration of SrBr2, releasing the stored heat [].
High Energy Density
SrBr2 boasts a specific energy density of 291 kJ/kg, which translates to 81 kWh/t []. This translates to the ability to store a significant amount of thermal energy per unit mass.
Fast Reaction Rates
SrBr2 exhibits rapid reaction kinetics, allowing for efficient heat transfer and high specific thermal power (kW/kg) []. This translates to the ability to quickly charge and discharge the thermal storage system.
Stability and Safety
SrBr2 undergoes the dehydration/rehydration reaction without any side reactions, thermal decomposition, or melting []. Additionally, SrBr2 is non-toxic and readily available commercially, making it a safe and practical choice for research applications.
Other Research Applications
Beyond thermochemical energy storage, SrBr2 finds applications in various scientific research fields:
Crystal Growth
High-purity SrBr2 serves as a critical component in growing single crystals for various scientific instruments, including lasers and scintillators.
Chemical Analysis
Due to its high water solubility, SrBr2 is employed in analytical chemistry for the detection of the bromide ion (Br-) [].
Material Science Research
SrBr2 holds potential for applications in materials science research, such as studying the behavior of ionic liquids and the development of novel optical materials.
Strontium bromide is a chemical compound with the formula SrBr₂. At room temperature, it appears as a white, odorless crystalline powder. This compound is notable for imparting a bright red color during flame tests, indicative of strontium ions. Strontium bromide is primarily used in pyrotechnics, particularly in flares, and has various pharmaceutical applications, including its use as a sedative and in the treatment of certain medical conditions .
Strontium bromide's unique properties include its specific use in pyrotechnics and its biological activity compared to other similar compounds that may not exhibit these characteristics
The synthesis of strontium bromide typically involves two main methods: Strontium bromide has several applications: Irritant
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

General Manufacturing Information
Dates








